4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has shown potential in scientific research. Also known as MDL-100,453, it is a synthetic compound that belongs to the class of benzoquinolines.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential to target multiple pathways involved in various diseases. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials. Overall, 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown promise in scientific research and warrants further investigation.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 4-methoxyaniline with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst. The resulting product is then reduced using sodium dithionite to obtain the desired compound. This synthesis method has been described in detail in the literature and has been successfully replicated by various researchers.
Scientific Research Applications
4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-15-9-6-14(7-10-15)18-12-19(22)21-20-16-5-3-2-4-13(16)8-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEBNMNHJHACLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196167 | |
Record name | 3,4-Dihydro-4-(4-methoxyphenyl)benzo[h]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
CAS RN |
64257-25-6 | |
Record name | 3,4-Dihydro-4-(4-methoxyphenyl)benzo[h]quinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64257-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-(4-methoxyphenyl)benzo[h]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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